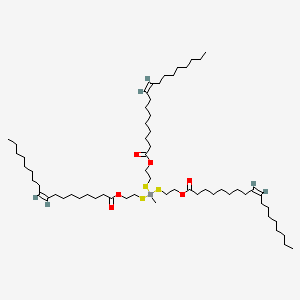
(Methylstannylidyne)tris(thioethylene) trioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylstannylidyne)tris(thioethylene) trioleate is a complex organotin compound with the molecular formula C61H114O6S3Sn It is characterized by the presence of a tin atom bonded to three thioethylene groups and three oleate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene) trioleate typically involves the reaction of methylstannylidyne with thioethylene and oleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
(Methylstannylidyne)tris(thioethylene) trioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The thioethylene and oleate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
(Methylstannylidyne)tris(thioethylene) trioleate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of (Methylstannylidyne)tris(thioethylene) trioleate involves its interaction with molecular targets through its tin atom and thioethylene groups. These interactions can disrupt biological pathways or catalyze chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Triolein (Glyceryl trioleate): A triglyceride derived from glycerol and oleic acid, used in various industrial applications.
(Methylstannylidyne)tris(thioethylene) trilaurate: Similar in structure but with lauric acid instead of oleic acid.
Uniqueness
(Methylstannylidyne)tris(thioethylene) trioleate is unique due to its combination of tin, thioethylene, and oleate groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
59118-79-5 |
|---|---|
Fórmula molecular |
C61H114O6S3Sn |
Peso molecular |
1158.5 g/mol |
Nombre IUPAC |
2-[methyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/3C20H38O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*9-10,23H,2-8,11-19H2,1H3;1H3;/q;;;;+3/p-3/b3*10-9-;; |
Clave InChI |
ORBWXKGSLBJLGS-BQGNPDQISA-K |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC=CCCCCCCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)


![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)


![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)


